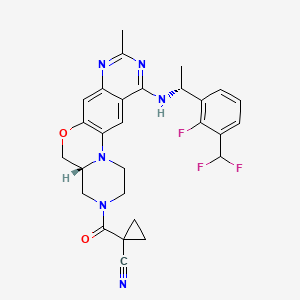
Sos1-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sos1-IN-15 is an orally active and potent inhibitor of the Son of Sevenless 1 (SOS1) protein. It has shown potential antitumor activity, particularly in the study of colon cancer . SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the RAS signaling pathway, which is involved in cell proliferation and survival . By inhibiting SOS1, this compound can potentially disrupt the RAS signaling pathway, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of Sos1-IN-15 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of organic synthesis techniques to create the desired molecular structure . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Sos1-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Sos1-IN-15 has several scientific research applications, including:
Mechanism of Action
Sos1-IN-15 exerts its effects by inhibiting the SOS1 protein, which is a guanine nucleotide exchange factor for RAS proteins. SOS1 facilitates the exchange of GDP for GTP, activating RAS. In its activated state, RAS interacts with downstream effectors, initiating vital cellular pathways, such as the MAP kinase signaling pathway, which is critical for cell survival, growth, angiogenesis, cancer cell invasion, and migration . By inhibiting SOS1, this compound disrupts this activation process, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Sos1-IN-15 is unique in its potent inhibition of SOS1 and its potential antitumor activity. Similar compounds include:
BI-3406: Another SOS1 inhibitor that blocks the interaction between SOS1 and RAS.
HM99462: A novel SOS1 inhibitor that demonstrates antitumor activity against KRAS-mutant cancers.
BAY-293: A potent, cell-active SOS1 inhibitor that disrupts the KRAS-SOS1 interaction.
These compounds share a similar mechanism of action by inhibiting SOS1, but they may differ in their potency, selectivity, and therapeutic applications .
Properties
Molecular Formula |
C28H27F3N6O2 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
1-[(7R)-16-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-14-methyl-9-oxa-2,5,13,15-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),11,13,15,17-pentaene-5-carbonyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C28H27F3N6O2/c1-15(18-4-3-5-19(24(18)29)25(30)31)33-26-20-10-22-23(11-21(20)34-16(2)35-26)39-13-17-12-36(8-9-37(17)22)27(38)28(14-32)6-7-28/h3-5,10-11,15,17,25H,6-9,12-13H2,1-2H3,(H,33,34,35)/t15-,17-/m1/s1 |
InChI Key |
KKFFOOWORPUAJB-NVXWUHKLSA-N |
Isomeric SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(C[C@@H]5CO3)C(=O)C6(CC6)C#N |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(CC5CO3)C(=O)C6(CC6)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)
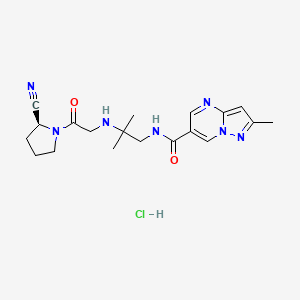
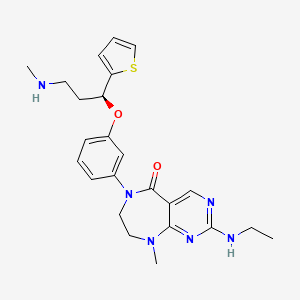
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
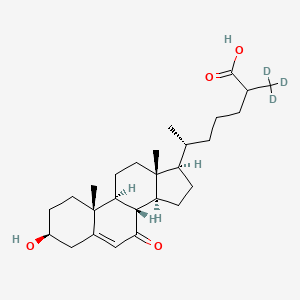
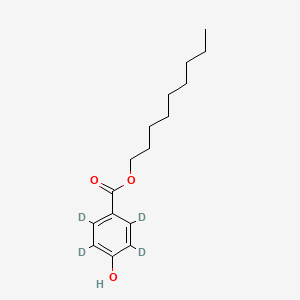
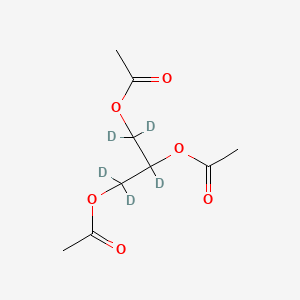
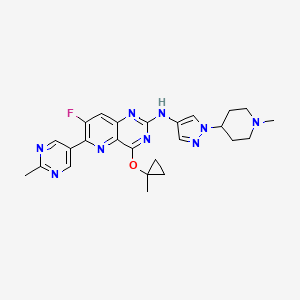
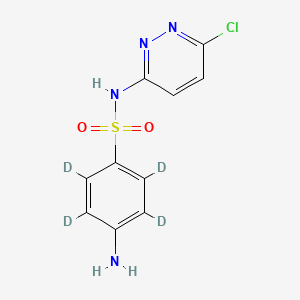
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
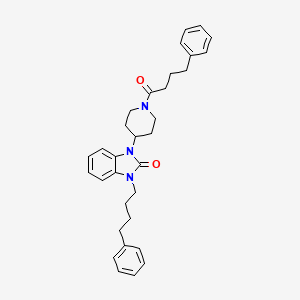
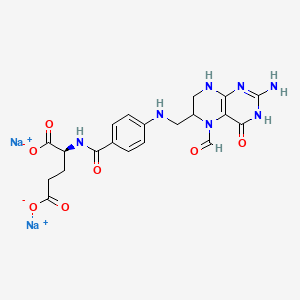
![2-[[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide](/img/structure/B12404279.png)
